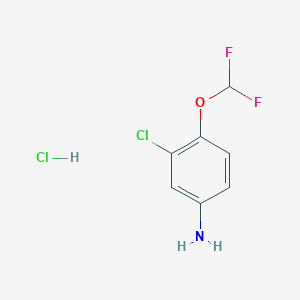
3-Chloro-4-(difluoromethoxy)aniline hydrochloride
Overview
Description
3-Chloro-4-(difluoromethoxy)aniline hydrochloride: is a chemical compound with the molecular formula C7H6ClF2NO.ClH. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and an aniline moiety, making it a versatile intermediate in organic synthesis .
Scientific Research Applications
Chemistry: 3-Chloro-4-(difluoromethoxy)aniline hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated anilines on biological systems and their potential as bioactive molecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs with anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 3-chloro-4-aminophenol with difluoromethanol: This method involves the reaction of 3-chloro-4-aminophenol with difluoromethanol under suitable conditions, with hydrogen fluoride as a catalyst, to produce 3-chloro-4-(difluoromethoxy)aniline.
Reduction of 3-chloro-4-fluoronitrobenzene with difluoromethanol: Another method involves the reaction of 3-chloro-4-fluoronitrobenzene with difluoromethanol, followed by hydrogenation to yield the desired product.
Industrial Production Methods: Industrial production of 3-chloro-4-(difluoromethoxy)aniline hydrochloride typically involves large-scale synthesis using the above-mentioned methods, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-4-(difluoromethoxy)aniline hydrochloride can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives
Mechanism of Action
The mechanism of action of 3-chloro-4-(difluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and difluoromethoxy groups enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 3-Chloro-4-(trifluoromethoxy)aniline hydrochloride
- 3-Chloro-4-(methoxy)aniline hydrochloride
- 3-Chloro-4-(ethoxy)aniline hydrochloride
Comparison: Compared to its analogs, 3-chloro-4-(difluoromethoxy)aniline hydrochloride exhibits unique properties due to the presence of the difluoromethoxy group. This group imparts distinct electronic and steric effects, influencing the compound’s reactivity and interaction with molecular targets. The difluoromethoxy group also enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3-chloro-4-(difluoromethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO.ClH/c8-5-3-4(11)1-2-6(5)12-7(9)10;/h1-3,7H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJYGXSDWZQIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516111 | |
| Record name | 3-Chloro-4-(difluoromethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115700-24-8 | |
| Record name | 3-Chloro-4-(difluoromethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


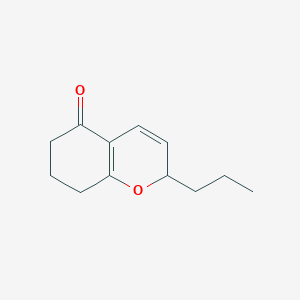
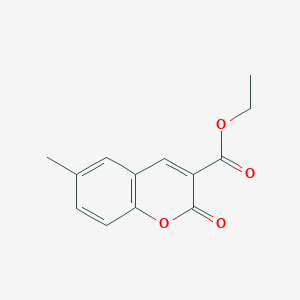
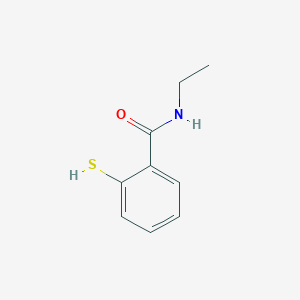

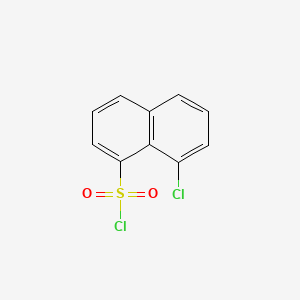
![1-Phenyl-1H-[1,2,4]triazole-3-carboxylic acid methyl ester](/img/structure/B1625747.png)
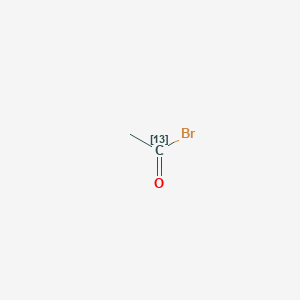
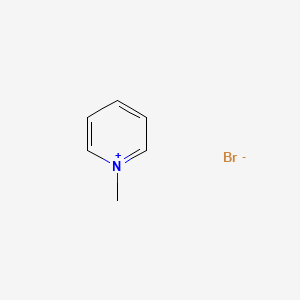
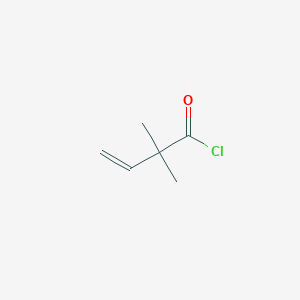
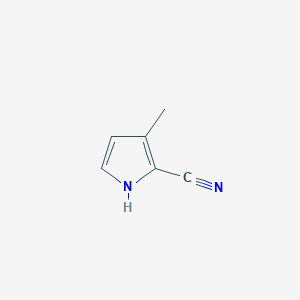
![Benzoic acid, 4-[(diethylamino)methyl]-, ethyl ester, hydrochloride](/img/structure/B1625756.png)
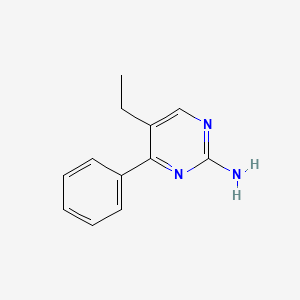
![1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1625758.png)
![2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1625759.png)
